Cas no 1693-28-3 (2-Trifluoromethylthioxanthone)

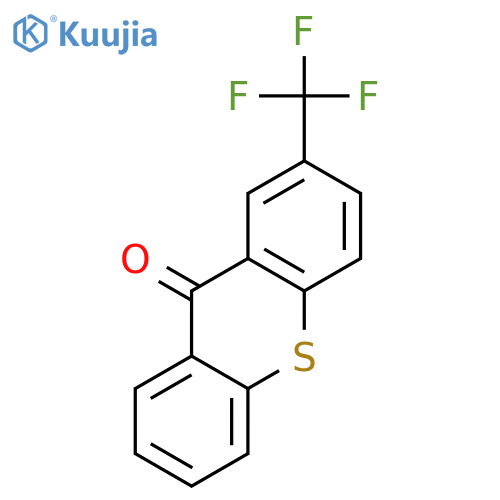

2-Trifluoromethylthioxanthone structure

商品名:2-Trifluoromethylthioxanthone

2-Trifluoromethylthioxanthone 化学的及び物理的性質

名前と識別子

-

- 2-(Trifluoromethyl)thioxanthen-9-one

- 2-Trifluoromethyl-9-Thiaxanethenone

- 2-(Trifluoromethyl)-9H-thioxanthen-9-one

- Flupentixol

- 2-Trifludromethylthioxanthone

- 2-TRIFLUOROMETHYL-10-THIAXANTHEN-9-ONE

- 2-TRIFLUOROMETHYL-9H-THIOXANTHEN-9-ONE

- 2-TRIFLUORO METHYL-9H-THIOXANTHONE

- 2-TRIFLUOROMETHYL-9-THIOXANTHONE

- 2-TRIFLUOROMETHYLTHIOXANTHONE

- 9H-THIOXANTHEN-9-ONE, 2-(TRIFLUOROMETHYL)-

- 2-Trifluoromethylthi

- Flupentixol EP impurity G

- 2-Trifluoromethylthioxanthenone

- 2-Trifluoromethyl-10-Thioxanthenone

- 2-TRIFLUORMETHYL-9-THIAXANTHEN-9-ONE

- TrifluoroMethyl)thioxanthen-9

- 2-Trifluoromethyl thioxanthone

- PubChem10678

- 2-Trifluormethyl-thioxanthon

- KSC490E0R

- C14H9F3OS

- Jsp003437

- NEWRXGDGZGIHIS-UHFFFAOYSA

- F13485

- SR-01000640881-1

- SY032577

- 112GI002

- W-107892

- AC-2140

- FT-0608950

- 2-(Trifluoromethyl)-9H-thioxanthen-9-one #

- DTXSID50168689

- SCHEMBL2810528

- 1693-28-3

- Thioxanthen-9-one, 2-(trifluoromethyl)-

- EINECS 216-893-7

- MFCD00079785

- CCG-51589

- AKOS015852798

- 7J4R9HK2QN

- PD055610

- Flupentixol Dihydrochloride Impurity G [Ep Impurity]

- NS00046170

- AMY32511

- AS-12391

- DB-014175

- AE-641/01082013

- 2-Trifluoromethylthioxanthone

-

- MDL: MFCD00079785

- インチ: 1S/C14H7F3OS/c15-14(16,17)8-5-6-12-10(7-8)13(18)9-3-1-2-4-11(9)19-12/h1-7H

- InChIKey: NEWRXGDGZGIHIS-UHFFFAOYSA-N

- ほほえんだ: S1C2=C([H])C([H])=C([H])C([H])=C2C(C2C([H])=C(C(F)(F)F)C([H])=C([H])C1=2)=O

- BRN: 1583738

計算された属性

- せいみつぶんしりょう: 280.01700

- どういたいしつりょう: 280.017

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 19

- 回転可能化学結合数: 0

- 複雑さ: 368

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 42.4

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

- 疎水性パラメータ計算基準値(XlogP): 4.9

じっけんとくせい

- 色と性状: 淡黄色結晶

- 密度みつど: 1.4330

- ゆうかいてん: 147.0 to 151.0 deg-C

- ふってん: 375.1 °C at 760 mmHg

- フラッシュポイント: 180.7 °C

- 屈折率: 1.601

- PSA: 45.31000

- LogP: 4.43350

- ようかいせい: 未確定

- かんど: Light Sensitive

2-Trifluoromethylthioxanthone セキュリティ情報

- シグナルワード:Warning

- 危害声明: H315; H319; H335

- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501

- WGKドイツ:3

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S26; S36

-

危険物標識:

- ちょぞうじょうけん:Store at room temperature

- 危険レベル:IRRITANT

- リスク用語:R36/37/38

2-Trifluoromethylthioxanthone 税関データ

- 税関コード:2932999099

- 税関データ:

中国税関番号:

2932999099概要:

2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

2-Trifluoromethylthioxanthone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T27830-1g |

2-(Trifluoromethyl)-9H-thioxanthen-9-one |

1693-28-3 | 98% | 1g |

¥48.0 | 2023-09-06 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T27830-100g |

2-(Trifluoromethyl)-9H-thioxanthen-9-one |

1693-28-3 | 98% | 100g |

¥1538.0 | 2023-09-06 | |

| eNovation Chemicals LLC | D694896-100g |

2-(Trifluoromethyl)thioxanthen-9-one |

1693-28-3 | 97% | 100g |

$325 | 2024-07-20 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | T2384-5G |

2-(Trifluoromethyl)thioxanthen-9-one |

1693-28-3 | >98.0%(GC) | 5g |

¥265.00 | 2024-04-17 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T102694-25g |

2-Trifluoromethylthioxanthone |

1693-28-3 | 98% | 25g |

¥488.90 | 2023-09-01 | |

| TRC | T791870-2g |

2-Trifluoromethylthioxanthone |

1693-28-3 | 2g |

$321.00 | 2023-05-17 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T27830-25g |

2-(Trifluoromethyl)-9H-thioxanthen-9-one |

1693-28-3 | 98% | 25g |

¥418.0 | 2023-09-06 | |

| Apollo Scientific | PC2019-5g |

2-(Trifluoromethyl)thioxanthen-9-one |

1693-28-3 | 98+% | 5g |

£16.00 | 2025-03-21 | |

| Chemenu | CM334239-500g |

2-Trifluoromethyl thioxanthone |

1693-28-3 | 98% | 500g |

$806 | 2022-06-12 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1023413-25g |

2-(Trifluoromethyl)-9H-thioxanthen-9-one |

1693-28-3 | 98% | 25g |

¥570 | 2023-04-15 |

2-Trifluoromethylthioxanthone サプライヤー

Amadis Chemical Company Limited

ゴールドメンバー

(CAS:1693-28-3)2-Trifluoromethylthioxanthone

注文番号:A811090

在庫ステータス:in Stock

はかる:100g

清らかである:99%

最終更新された価格情報:Friday, 30 August 2024 04:54

価格 ($):228.0

2-Trifluoromethylthioxanthone 関連文献

-

Meng Li,Chuan-Feng Chen Org. Chem. Front. 2022 9 6441

-

R. F. Cosgrove,G. T. Jones,D. K. Scott,Kay R. Bagon,W. J. Irwin,A. Li Wan Po,Y. W. Yip,R. A. Broadbridge,J. W. Lightbown Proc. Anal. Div. Chem. Soc. 1979 16 320

1693-28-3 (2-Trifluoromethylthioxanthone) 関連製品

- 2731012-69-2(rac-(4R,5S)-4,5-dihydroxy-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid)

- 89837-18-3(1H-INDEN-1-ONE, 2,3-DIHYDRO-6-METHOXY-4-METHYL-)

- 1823389-37-2(2-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine)

- 2386238-49-7(3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-nitrophenyl)amino)propanoic acid)

- 1934536-76-1((6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol)

- 2137653-00-8(5-2-(1H-pyrazol-4-yl)ethyl-1,2,4-oxadiazole-3-carboxylic acid)

- 7228-52-6(2,2-dimethylcycloheptan-1-one)

- 156121-15-2(2-(Methoxymethyl)morpholine)

- 1520881-08-6(3-(5-Methyl-1H-indazol-3-yl)propan-1-amine)

- 506-17-2(cis-Vaccenic acid)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:1693-28-3)2-三氟甲基噻吨酮

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ

Suzhou Senfeida Chemical Co., Ltd

(CAS:1693-28-3)2-Trifluoromethyl thioxanthone

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ